2-(5-Bromothiazol-2-YL)acetonitrile

Vue d'ensemble

Description

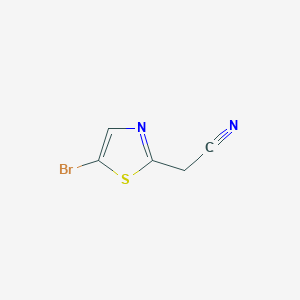

2-(5-Bromothiazol-2-YL)acetonitrile is a chemical compound with the molecular formula C5H3BrN2S and a molecular weight of 203.06 g/mol. This compound is characterized by the presence of a bromine atom attached to a thiazole ring, which is further connected to an acetonitrile group. It has been widely used in various scientific experiments due to its excellent biological properties.

Méthodes De Préparation

The synthesis of 2-(5-Bromothiazol-2-YL)acetonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-aminothiazole with acetonitrile in the presence of a suitable catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method not only reduces the reaction time but also enhances the yield and purity of the final product .

Analyse Des Réactions Chimiques

2-(5-Bromothiazol-2-YL)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

Coupling Reactions: It can participate in coupling reactions with various aryl or alkyl halides to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride, catalysts like palladium, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

2-(5-Bromothiazol-2-YL)acetonitrile serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in constructing more complex molecules. The compound can undergo oxidation to yield carboxylic acids or ketones, reduction to produce amines or alcohols, and substitution reactions that can lead to various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

The compound's reactivity profile is comparable to other brominated thiazoles, which are also utilized as intermediates in organic synthesis. For instance, 2-bromothiazole-5-methanol and (2-bromothiazol-5-yl)methanamine hydrochloride share similar applications but differ in their specific reactivity and product outcomes.

Biological Research

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For example, nickel(II) and zinc(II) complexes synthesized with this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like streptomycin . The minimum inhibitory concentration (MIC) values for these complexes ranged from 1.95 to 7.81 µg/mL, indicating potent antimicrobial efficacy.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Various derivatives incorporating thiazole moieties have shown promising results against multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Notably, compounds derived from this compound exhibited potent antiproliferative effects and were assessed using the MTT assay for cell viability . The structure-activity relationship analyses suggest that modifications at specific positions on the thiazole ring can enhance anticancer activity.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to act as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The ability to modify its structure through various chemical reactions makes it a valuable component in developing new materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of thiazole derivatives, including this compound. The results indicated that the synthesized nickel(II) complex exhibited superior binding affinity against Escherichia coli NAD synthetase, supporting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

Another investigation focused on synthesizing pyrimidine-based derivatives from thiazole compounds. The study revealed that certain derivatives showed significant anticancer activity across various tumor cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents like etoposide .

Mécanisme D'action

The mechanism of action of 2-(5-Bromothiazol-2-YL)acetonitrile involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with DNA synthesis .

Comparaison Avec Des Composés Similaires

2-(5-Bromothiazol-2-YL)acetonitrile can be compared with other similar compounds, such as:

2-(2-Bromothiazol-5-yl)acetonitrile: This compound has a similar structure but differs in the position of the bromine atom on the thiazole ring.

Benzothiazole Derivatives: These compounds share the thiazole ring structure but have different substituents, leading to varied biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-(5-Bromothiazol-2-YL)acetonitrile is a compound with the molecular formula CHBrNS and a molecular weight of 203.06 g/mol. It belongs to the benzothiazole derivative family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anti-tubercular applications. This article aims to delve into the biological activity of this compound, supported by relevant data tables and research findings.

The compound is characterized by a thiazole ring substituted with a bromine atom and an acetonitrile group. Its unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-bromo-1,3-thiazol-2-yl)acetonitrile |

| Molecular Formula | CHBrNS |

| Molecular Weight | 203.06 g/mol |

| Melting Point | 121.4 - 122.6 °C |

The precise mechanism of action for this compound remains largely unexplored, though it is believed to interact with biochemical pathways relevant to various pathogens, including Mycobacterium tuberculosis. Benzothiazole derivatives are known for their potential to inhibit bacterial growth, likely by disrupting cellular processes or inhibiting key enzymes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have been associated with anti-tubercular effects, suggesting that this compound may also possess similar properties.

Case Studies

- Antitubercular Activity : A study examining various benzothiazole derivatives found that certain compounds demonstrated promising activity against Mycobacterium tuberculosis, hinting at the potential effectiveness of this compound in treating tuberculosis.

- Detection of Mercury Ions : A novel application of a derivative involving 2-(5-Bromothiazol-2-YL)-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’ xanthen]-3-one was developed as a sensor for detecting mercury ions in aqueous solutions. This compound exhibited selective and sensitive responses to Hg, showcasing the versatility of thiazole derivatives in environmental monitoring .

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Effects : In vitro assays indicate that the compound exhibits significant antibacterial activity against various strains, including those resistant to conventional antibiotics.

- Potential as a Chemical Sensor : The ability of thiazole derivatives to form complexes with metal ions opens avenues for their use in chemical sensing applications .

Propriétés

IUPAC Name |

2-(5-bromo-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLOOFSSXAYVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.